molecular formula C25H25N3O6 B5476734 4-butoxy-N-[(E)-3-(furan-2-ylmethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide

4-butoxy-N-[(E)-3-(furan-2-ylmethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B5476734
M. Wt: 463.5 g/mol
InChI Key: JWECMGHGTAATNU-XQNSMLJCSA-N
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Description

4-butoxy-N-[(E)-3-(furan-2-ylmethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound with a unique structure that includes a furan ring, a nitrophenyl group, and a butoxy group

Properties

IUPAC Name

4-butoxy-N-[(E)-3-(furan-2-ylmethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O6/c1-2-3-13-33-21-11-9-19(10-12-21)24(29)27-23(25(30)26-17-22-8-5-14-34-22)16-18-6-4-7-20(15-18)28(31)32/h4-12,14-16H,2-3,13,17H2,1H3,(H,26,30)(H,27,29)/b23-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWECMGHGTAATNU-XQNSMLJCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-[(E)-3-(furan-2-ylmethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

    Formation of the Furan-2-ylmethylamine Intermediate: This step involves the reaction of furan-2-carboxaldehyde with an amine to form furan-2-ylmethylamine.

    Formation of the 3-Nitrophenyl Intermediate: This step involves the nitration of a phenyl ring to introduce a nitro group.

    Coupling Reaction: The furan-2-ylmethylamine intermediate is then coupled with the 3-nitrophenyl intermediate under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-[(E)-3-(furan-2-ylmethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring and the nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include alkoxides and amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative of the compound.

Scientific Research Applications

4-butoxy-N-[(E)-3-(furan-2-ylmethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-butoxy-N-[(E)-3-(furan-2-ylmethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The furan ring and nitrophenyl group are key functional groups that contribute to its biological activity. The compound may interact with enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-butoxy-N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]benzamide
  • 4-butoxy-N-[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]benzamide

Uniqueness

4-butoxy-N-[(E)-3-(furan-2-ylmethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide is unique due to the presence of the furan-2-ylmethylamino group and the nitrophenyl group, which confer specific chemical and biological properties that are not found in the similar compounds listed above.

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